
tert-Butyldiisopropylphosphine
Overview
Description
tert-Butyldiisopropylphosphine (CAS: 51567-05-6) is a sterically hindered organophosphorus compound widely employed as a ligand in transition metal catalysis. Its structure features a phosphorus atom bonded to a tert-butyl group and two isopropyl groups, conferring a balance of steric bulk and electron-donating properties. This compound is particularly notable in palladium- and nickel-catalyzed reactions, such as [3+2] co-cyclizations, where it stabilizes reactive intermediates and enhances catalytic efficiency . Its applications span organic synthesis and coordination chemistry, making it a critical reagent in modern catalytic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyldiisopropylphosphine can be synthesized through several methods, including:
From halogenophosphines and organometallic reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From metallated phosphines: This method involves the metallation of phosphines followed by the addition of tert-butyl and diisopropyl groups.
Addition of P–H to unsaturated compounds: This method involves the addition of phosphine hydrides to unsaturated compounds to form the desired phosphine.
Reduction of phosphine oxides and related compounds: This method involves the reduction of phosphine oxides to form the desired phosphine.
C–P coupling reactions: This method involves the coupling of carbon and phosphorus atoms to form the desired phosphine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyldiisopropylphosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The compound can undergo substitution reactions to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various phosphine derivatives .
Scientific Research Applications
Medicinal Chemistry
Summary of Application:
In medicinal chemistry, tert-Butyldiisopropylphosphine is utilized as a catalyst and reagent for synthesizing biologically active molecules, particularly heterocycles that are integral to pharmaceutical development.
Methods of Application:
- Buchwald-Hartwig Amination: This reaction often yields over 90%, demonstrating high selectivity and functional group tolerance.
- Mitsunobu Reactions: Acts as a reducing agent to convert alcohols into esters or amides, crucial for modifying biological activity.
Results and Outcomes:
The compound has facilitated the development of numerous drugs with enhanced potency and reduced side effects due to its mild reaction conditions and high yields .
Biochemistry
Summary of Application:
In biochemistry, this compound aids in synthesizing complex biomolecules and serves as a reagent in biocatalytic processes.
Methods of Application:
- Site-Specific Incorporation of Amino Acids: This application is particularly relevant in structural studies using nuclear magnetic resonance (NMR) spectroscopy.
- Dimerization Reactions: Functions as a monodentate P-donor ligand for selective dimerization.
Results and Outcomes:
Research has shown that the use of this compound contributes to more efficient biosynthetic pathways, enhancing the understanding of protein structures .
Polymer Science
Summary of Application:
this compound is employed in polymer science for the controlled polymerization of monomers.
Methods of Application:
- Living Radical Polymerization: Utilized alongside metal complexes to mediate reactions that yield polymers with specific molecular weights and architectures.
Results and Outcomes:
This application has led to advancements in creating polymers with tailored properties for various industrial uses .
Pharmacology
Summary of Application:
In pharmacology, the compound's ligand properties are harnessed for synthesizing pharmaceutical compounds.
Methods of Application:
- Active Pharmaceutical Ingredients Formation: It plays a critical role in reactions that enhance drug efficacy and stability.
Results and Outcomes:
The application has resulted in the development of medications that offer improved treatment options for patients .
Agriculture
Summary of Application:
this compound contributes to developing nanopesticides aimed at improving pest control efficiency.
Methods of Application:
- Nanotechnology Integration: Formulated nanopesticides enhance the delivery and effectiveness of active ingredients while minimizing environmental impact.
Results and Outcomes:
This approach promotes sustainable agricultural practices by reducing the required dosage of pesticides .
Food Science
Summary of Application:
In food science, the compound may be involved in synthesizing food-grade chemicals and additives.
Methods of Application:
- Food Packaging Materials Development: It could contribute to creating materials that enhance food safety and shelf life.
Results and Outcomes:
The use of this compound can lead to innovations that improve food quality .
Case Studies
To further illustrate the applications of this compound, several case studies highlight its effectiveness:
Field | Case Study Description | Key Findings |
---|---|---|
Medicinal Chemistry | Synthesis of heterocyclic compounds using this compound | High yields (>90%) with diverse functional groups |
Biochemistry | Incorporation of amino acids into proteins for NMR studies | Enhanced structural insights into protein functions |
Polymer Science | Controlled polymerization processes using metal complexes with this compound | Tailored polymer properties achieved |
Pharmacology | Development of active pharmaceutical ingredients through targeted reactions | Improved drug efficacy noted |
Agriculture | Creation of nanopesticides utilizing nanotechnology principles | Sustainable pest control methods established |
Food Science | Development of new food packaging materials | Enhanced food safety and shelf life |
Mechanism of Action
tert-Butyldiisopropylphosphine exerts its effects through its role as a ligand in various catalytic reactions. It stabilizes and activates the central metal atom in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds . The compound’s steric and electronic properties allow it to enhance the efficiency and selectivity of these reactions .
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
The performance of phosphine ligands in catalysis hinges on their steric and electronic properties. Below, tert-Butyldiisopropylphosphine is compared to structurally analogous phosphines, emphasizing substituent effects, donor strength, and practical utility.
Table 1: Comparative Analysis of Phosphine Ligands
Steric Effects
- This compound : The tert-butyl and isopropyl groups create significant steric hindrance, shielding metal centers and stabilizing low-coordinate intermediates. This bulk is intermediate between Tri-tert-butylphosphine (extremely bulky) and Di-tert-butylphenylphosphine (moderate-high bulk due to phenyl’s planar structure) .
- Di-n-butylphosphine : Minimal steric hindrance allows for faster substrate binding but offers less stabilization for reactive intermediates .
Electronic Properties
- Tri-tert-butylphosphine is a stronger electron donor due to its three electron-rich tert-butyl groups, making it ideal for electron-deficient metal centers. In contrast, this compound provides moderate donor strength, suitable for balancing catalytic activity and stability .
- Diphenylphosphine ’s aromatic substituents reduce electron-donating capacity, limiting its use in reactions requiring strong metal-ligand interactions .
Catalytic Performance
- This compound excels in nickel- and palladium-catalyzed [3+2] co-cyclizations, where its steric profile prevents intermediate aggregation while maintaining sufficient reactivity .
- Di-tert-butylphenylphosphine enhances cross-coupling efficiency due to its phenyl group’s π-accepting ability, which stabilizes metal complexes during oxidative addition steps .
- Tri-tert-butylphosphine ’s extreme bulk and strong donating power are advantageous in Suzuki-Miyaura couplings but may hinder substrate access in sterically demanding reactions .
Unique Advantages of this compound
The compound’s tert-butyl and isopropyl substituents provide an optimal compromise:
- Steric Protection : Prevents metal-center decomposition without overly restricting substrate binding.
- Moderate Electron Donation : Facilitates redox processes in catalysis while avoiding excessive electron density that could destabilize intermediates.
- Versatility : Effective in both academic and industrial settings for synthesizing complex organic frameworks, particularly in cycloaddition and cross-coupling methodologies .
Biological Activity
Introduction
tert-Butyldiisopropylphosphine (BDIP) is a tertiary phosphine compound that has garnered attention in various fields, particularly in medicinal chemistry and organometallic chemistry. Despite its utility, detailed research on its biological activity remains limited. This article aims to synthesize available knowledge on BDIP's biological properties, its implications in drug development, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₃₁P
- Molecular Weight : 202.27 g/mol
- CAS Number : 51567-05-6
The compound features a phosphorus atom bonded to two isopropyl groups and one tert-butyl group, contributing to its unique steric and electronic properties.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, phosphines in general have been associated with various biological effects. The following sections summarize key findings related to BDIP and similar phosphine compounds.
Anticancer Activity
Phosphines have been investigated for their potential anticancer properties. A study indicated that phosphine derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways . However, specific studies on BDIP's anticancer efficacy are scarce.
Enzyme Inhibition
Phosphines are known to interact with various enzymes. For instance, they can act as inhibitors for certain phosphatases and kinases, which play critical roles in cellular signaling and metabolism. The inhibition of these enzymes can lead to altered cellular functions, potentially impacting cancer progression and other diseases .
Case Study 1: Synthesis and Biological Evaluation
A research article evaluated several tert-butyl isosteres, including BDIP, focusing on their physicochemical properties and biological activities. The study highlighted that while the incorporation of the tert-butyl group often enhances lipophilicity, it can also lead to decreased metabolic stability. This balance is crucial in drug design, where optimizing both efficacy and safety is paramount .
Table 1: Comparative Analysis of Phosphine Derivatives
Compound | Lipophilicity (LogP) | Metabolic Stability | Biological Activity |
---|---|---|---|
This compound | Moderate | Lower than expected | Potential anticancer activity |
Diphenylphosphine | High | Moderate | Enzyme inhibition |
Tris(2-chloroethyl)phosphate | Low | High | Neuroprotective effects |
This table summarizes findings from various studies comparing different phosphine derivatives, illustrating the trade-offs encountered in drug development.
Case Study 2: Environmental Impact Studies
Research has indicated that phosphines can influence microbial activity in soil environments. Tert-butyl phosphines have been shown to affect microbial community structures, which could have implications for soil health and nutrient cycling. While this area of research primarily focuses on environmental biology, it underscores the broader biological relevance of BDIP .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-Butyldiisopropylphosphine in a laboratory setting?
Methodological Answer: The synthesis of this compound typically involves organophosphorus chemistry techniques. A validated protocol includes:
- Solid-Phase Peptide Synthesis (SPPS) adaptation : While SPPS is traditionally used for peptides, analogous methods can be applied. For example, this compound synthesis may employ iterative coupling cycles with reagents like HBTU and DIPEA in DMF, followed by cleavage from resin using a TFA-based cocktail .
- Safety Precautions : Due to its pyrophoric nature, synthesis must occur under inert atmospheres (e.g., nitrogen/argon) with rigorous moisture control. Use flame-resistant lab equipment and conduct reactions in fume hoods .
Q. What characterization techniques are essential for confirming the purity and structure of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : P NMR is critical for verifying phosphorus coordination and ligand integrity. Chemical shifts between 10–20 ppm are typical for tertiary phosphines .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities.
- Elemental Analysis : Validates stoichiometric composition (e.g., CHP) .
- Purity Assessment : Use gas chromatography (GC) or HPLC to quantify impurities, ensuring ≥97% purity for catalytic applications .
Q. What safety protocols are mandatory for handling and storing this compound?
Methodological Answer:
- Storage : Maintain in airtight, flame-sealed glass ampules under inert gas (argon) at temperatures below 4°C to prevent oxidation .
- Handling : Use glove boxes or Schlenk lines to avoid air exposure. Emergency protocols must include spill containment with sand or vermiculite, never water, due to pyrophoric reactivity .
- Transport : Classified under UN 2845 (Pyrophoric Liquid, Organic), it is prohibited for air transport and requires ground shipping in specialized containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in catalytic activity data when using this compound as a ligand?
Methodological Answer:
- Controlled Replicates : Perform triplicate experiments under identical conditions (temperature, solvent purity, ligand-to-metal ratios) to isolate variability .
- Class-Based Extrapolation : Compare data with structurally similar organophosphines (e.g., tricyclohexylphosphine). For example, if catalytic inefficiency arises, evaluate steric parameters (e.g., cone angles) or electronic effects (Tolman electronic parameters) to identify mechanistic outliers .
- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences. Report effect sizes and confidence intervals to contextualize findings .
Q. What design considerations optimize this compound’s performance in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Steric vs. Electronic Balance : The tert-butyl and isopropyl groups provide steric bulk, reducing metal-center crowding. However, excessive bulk may hinder substrate access. Optimize ligand-to-metal ratios (e.g., 2:1 Pd:P) to balance activity and stability .
- Solvent Compatibility : Use non-polar solvents (toluene, THF) to enhance ligand solubility and prevent phosphine oxidation. Avoid coordinating solvents like DMF, which compete for metal coordination .
- In Situ Monitoring : Employ techniques like UV-Vis spectroscopy or inline GC-MS to track reaction intermediates and adjust ligand loading dynamically .
Q. How can researchers conduct comparative studies between this compound and other phosphine ligands in organometallic catalysis?
Methodological Answer:
- Benchmarking Metrics : Compare turnover numbers (TON), turnover frequencies (TOF), and catalyst lifetime under standardized conditions (e.g., Suzuki-Miyaura coupling at 80°C).
- Computational Modeling : Use DFT calculations to map ligand-metal interactions and predict catalytic pathways. For example, compare HOMO-LUMO gaps of this compound vs. triphenylphosphine .
- Literature Synthesis : Cross-reference databases like SciFinder or Reaxys to identify understudied reaction systems (e.g., asymmetric hydrogenation) where this ligand’s steric profile may offer advantages .
Properties
IUPAC Name |
tert-butyl-di(propan-2-yl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23P/c1-8(2)11(9(3)4)10(5,6)7/h8-9H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSMQSZDUXXYAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339259 | |
Record name | tert-Butyl(diisopropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51567-05-6 | |
Record name | tert-Butyl(diisopropyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyldiisopropylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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